2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL
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Overview
Description
2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is a complex organic compound that features a benzimidazole core linked to a methoxyphenoxyethyl group and a sulfanyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL typically involves multiple steps:
Starting Materials: The synthesis begins with guaiacol and 1,2-dichloroethane.
Formation of 2-(2-methoxyphenoxy)ethyl chloride: Guaiacol reacts with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethyl chloride.
Nucleophilic Substitution: The 2-(2-methoxyphenoxy)ethyl chloride undergoes nucleophilic substitution with potassium phthalimide to form N-(O-methoxy benzene oxygen ethyl)-phthalimide.
Hydrolysis: The phthalimide derivative is then hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol.
Final Coupling: The 2-(2-methoxyphenoxy)ethanol is coupled with 1H-benzimidazole-2-thiol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antiviral agent due to the benzimidazole core.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL involves its interaction with various molecular targets:
Molecular Targets: The benzimidazole core can interact with nucleotides and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-methoxyphenyl)ethylamine and other benzimidazole derivatives share structural similarities.
Unique Features:
Uniqueness
Structural Complexity: The combination of different functional groups provides unique chemical properties.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4g/mol |
IUPAC Name |
2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-8-4-5-9-17(16)23-12-10-20-15-7-3-2-6-14(15)19-18(20)24-13-11-21/h2-9,21H,10-13H2,1H3 |
InChI Key |
JOZZKQBACOMMEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCCO |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCCO |
Origin of Product |
United States |
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